

Comparative Docking Analysis of Aminomethyl Compounds with Key Protein Targets

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Compound of Interest

Compound Name: 4-(Aminomethyl)heptane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of various aminomethyl compounds with significant protein targets implicated in cancer and bacterial infections. The data presented is compiled from recent computational studies and aims to offer a clear, objective comparison of the binding affinities and interactions of these compounds. This information can be valuable for researchers in the fields of medicinal chemistry and drug discovery for the development of novel therapeutic agents.

Quantitative Docking Data Summary

The following table summarizes the docking scores and binding affinities of representative aminomethyl compounds against two key protein targets: Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial in cancer signaling, and DNA Gyrase, an essential bacterial enzyme and a target for antibiotics. Lower docking scores typically indicate a more favorable binding interaction.

Compound Class	Target Protein	PDB ID	Representative Compound	Docking Score (kcal/mol)	Key Interacting Residues	Reference
4-(Arylamino methyl)benzamide	EGFR	1M17	Analogue 13	Not explicitly stated, but showed 92% inhibition at 10 nM	Not explicitly stated	[1][2]
Imidazole-based Chalcones	EGFR Kinase Domain	Not specified	Compound 2	-7.32	LYS721, CYS773, MET769	[3]
Aminomethyl-piperidones	Dipeptidyl Peptidase-IV (DPP-IV)	Not specified	Not specified	Not explicitly stated, but used for QSAR modeling	Not explicitly stated	[4]
ω -Aminomethyl longifolene amide	Sortase A (S. aureus)	Not specified	Compounds 6a-6l	Not explicitly stated, but showed inhibitory effects	Not explicitly stated	[5]
(Aminomethyl)phenyl derivative	DNA Gyrase	1KZN	AM1	> -8.0	GLY77, THR165	[6][7]
Levofloxacin Carboxamides	DNA Gyrase	4DUH	Not specified	PLP fitness scores: 80.72-87.53	Not explicitly stated	[8]

Experimental Protocols

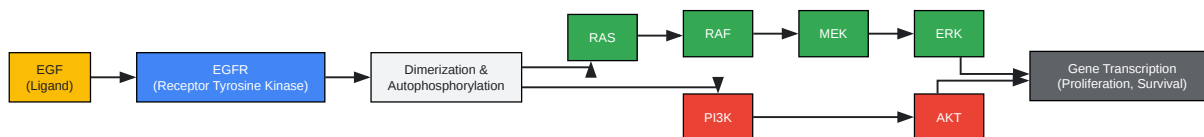
The molecular docking studies summarized above generally follow a standardized computational protocol. Below is a detailed methodology representative of these experiments.

- 1. Preparation of the Target Protein:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, the EGFR kinase domain (PDB ID: 1M17) and DNA gyrase (PDB ID: 1KZN, 4DUH) have been utilized in the cited studies.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Water molecules and any co-crystallized ligands are typically removed from the protein structure. The protein is then prepared for docking by adding polar hydrogen atoms and assigning appropriate atomic charges.
- 2. Ligand Preparation:** The 2D structures of the aminomethyl compounds are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized using a suitable force field to obtain a stable conformation.
- 3. Molecular Docking Simulation:** Computational docking is performed using software such as AutoDock, Glide, or Molegro Virtual Docker.[\[10\]](#)[\[11\]](#)[\[12\]](#) A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The docking algorithm then explores various possible conformations and orientations of the ligand within the active site and calculates the binding affinity, typically represented as a docking score in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.
- 4. Analysis of Interactions:** The resulting docked complexes are analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. Visualization tools are used to generate 2D and 3D representations of these interactions.

Visualizations

Signaling Pathway of EGFR

The diagram below illustrates the signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a key target for many anticancer therapies, including those involving aminomethyl compounds.

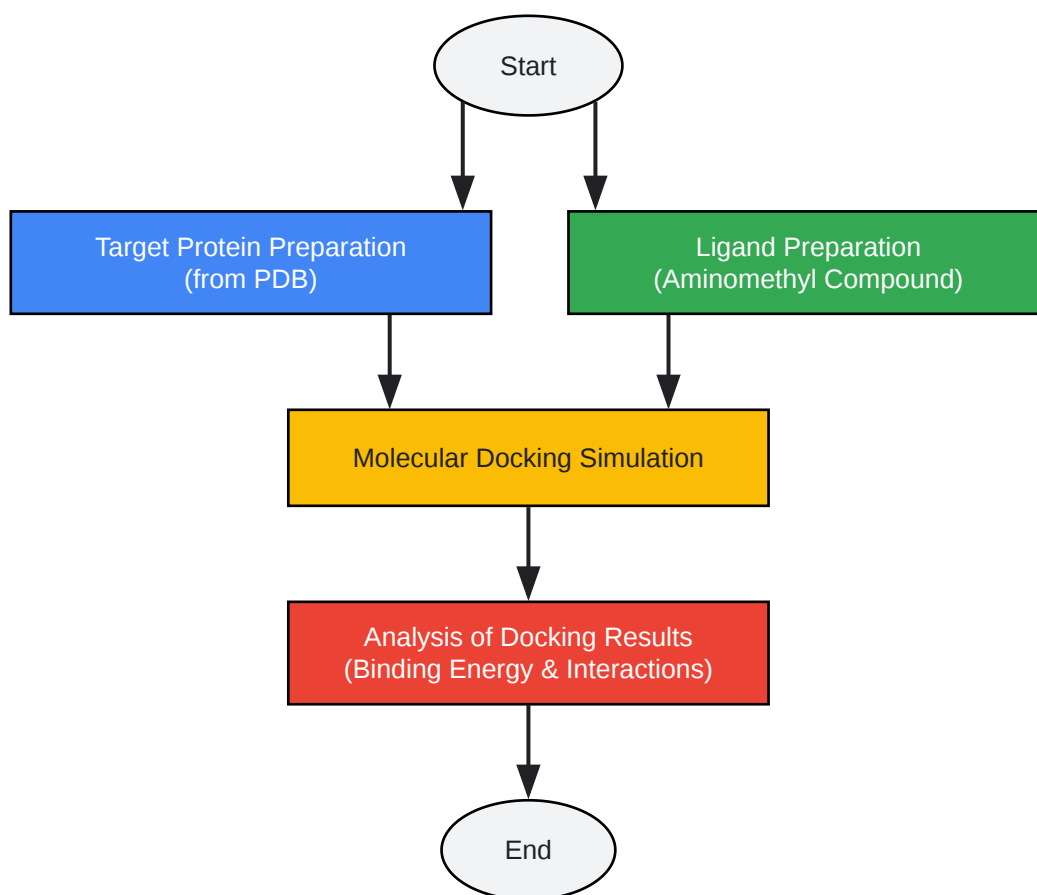


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Caption: EGFR signaling cascade initiated by ligand binding.

General Workflow for Molecular Docking

The following diagram outlines the typical workflow for a molecular docking study, from target and ligand preparation to the final analysis of the results.



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Caption: A generalized workflow for in silico molecular docking.

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